Cholecystokinin-33 (1-21) (porcine)

Übersicht

Beschreibung

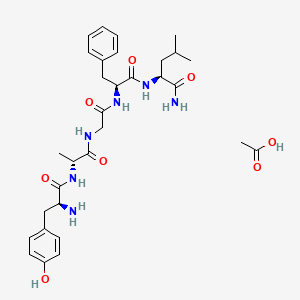

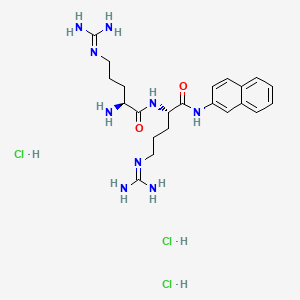

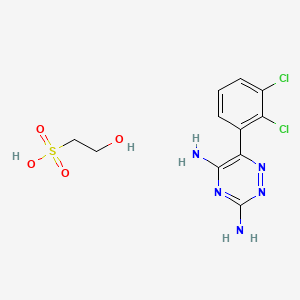

Cholecystokinin-33 (1-21) (porcine), also known as CCK, is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein . It is synthesized and secreted by enteroendocrine cells in the duodenum and cerebral neurons . The sequence of this peptide is H-Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg-OH .

Synthesis Analysis

Porcine cholecystokinin-33 has been synthesized on solid phase and characterized both chemically and biologically . A new anchor molecule (4-succinylamido-2,2’,4’-trimethoxybenzhydrylamine) was designed and coupled to aminomethyl-polystyrene . The peptide was cleaved off the support with 50% trifluoroacetic acid .Molecular Structure Analysis

The primary translational product, preproCCK, has 115 amino acid residues . The concentrations of CCK mRNA in cerebrocortical tissue are similar to that of the duodenal mucosa .Chemical Reactions Analysis

Cholecystokinin (CCK) was discovered in 1928 in jejunal extracts as a gallbladder contraction factor . It was later shown to be a member of a peptide family, which are all ligands for the CCK 1 and CCK 2 receptors .Physical and Chemical Properties Analysis

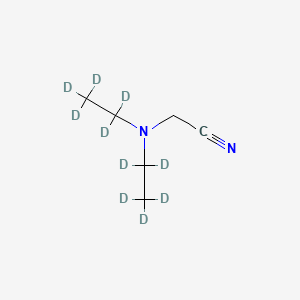

The molecular weight of Cholecystokinin-33 (1-21) (porcine) is 2321.71 g/mol . Its formula is C98H169N33O30S .Wissenschaftliche Forschungsanwendungen

Tissue-specific Processing of Procholecystokinin

Cholecystokinin (CCK) plays a crucial role as a peptide hormone in the gut and a peptide transmitter in the brain. The processing of proCCK varies significantly between the brain and the gut. In the brain, CCK-8 is the predominant form, while in the gut, a mixture of small and larger CCK-peptides are found, with CCK-33 or CCK-22 often predominating. This differential processing is largely due to the action of prohormone convertases PC1 and PC2, which are essential for the endoproteolytic cleavage of proCCK. These findings shed light on the tissue-specific maturation of hormonal CCK in the gut and brain proCCK, highlighting the distinct roles of PC1 and PC2 in these processes (Rehfeld et al., 2003).

Role in Appetite Control and Body Weight Regulation

CCK has been identified as a key factor in the regulation of appetite and energy intake. Despite its role in the acute regulation of appetite, evidence suggests that CCK receptor agonists or modulation of endogenous CCK's actions have limited long-term effects on energy intake management. This indicates that while CCK contributes to short-term appetite suppression, manipulating its pathways may not be effective for long-term obesity management (Little et al., 2005).

Unique Activities of Cholecystokinin-58

Recent research highlights the distinctive functions of CCK-58, the largest form of cholecystokinin detected in blood and tissue, suggesting it may be the predominant circulating form in mammals. CCK-58's unique actions, such as stimulating water secretion from the pancreas without inducing pancreatitis at supramaximal doses, emphasize the need to reevaluate previous studies conducted with shorter forms of cholecystokinin like CCK8. This could have significant implications for understanding cholecystokinin's role in health and disease (Green & Reeve, 2008).

Cholecystokinin in Pain and Anxiety Disorders

Cholecystokinin is implicated in the neurobiology of panic and anxiety disorders. Clinical and basic studies support cholecystokinin's involvement in these conditions, with cholecystokinin-tetrapeptide inducing panic attacks in patients with panic disorder and in animal models, cholecystokinin antagonists significantly decreasing the anxiogenic effects of cholecystokinin agonists. These findings suggest a potential therapeutic role for cholecystokinin modulation in treating panic and anxiety disorders (Bradwejn et al., 1992).

Cholecystokinin-Induced Gastroprotection

Research indicates that cholecystokinin plays an important role in the gastric mucosal defense system, suggesting that the release of CCK may protect the stomach from injury by luminal irritants. This protective mechanism of CCK, along with its physiological regulation of pancreatic protein secretion, gallbladder contractility, and gut motility, underscores its significance beyond digestion (West & Mercer, 2004).

Wirkmechanismus

Target of Action

Cholecystokinin 21 (CCK-21), also known as Cck-21 or Cholecystokinin-33 (1-21) (porcine), is a peptide hormone of the gastrointestinal system. It is synthesized and secreted by enteroendocrine cells in the duodenum . The primary targets of CCK-21 are the gallbladder and the pancreas . It also interacts with CCK receptors in the brain .

Mode of Action

CCK-21 stimulates the gallbladder to contract and release stored bile into the intestine . It also triggers the pancreas to deliver digestive juices . In the brain, CCK-21 has been shown to have positive effects on nerve activity .

Biochemical Pathways

CCK-21 affects several biochemical pathways. It promotes cell growth, energy production, gene expression, and protein synthesis . In rat brain neuroblasts, CCK-21 has been shown to promote neuroblast proliferation by inducing tyrosine phosphorylation of adaptor proteins p130 Cas and paxillin, two key components of focal adhesion complexes, and phosphorylation of PKB/AKT and ERK1/2, followed by stimulation of DNA-binding activity of AP-1 .

Result of Action

The action of CCK-21 results in the stimulation of digestion of fat and protein, the release of bile and digestive enzymes, and acts as an appetite suppressant . It also has been studied for weight management regimens . Moreover, CCK-21 has been shown to have positive effects on enteric smooth muscle contraction .

Action Environment

The action of CCK-21 can be influenced by various environmental factors. For instance, cellular cholesterol is a natural modulator of the type 1 cholecystokinin receptor, with elevated levels disrupting normal stimulus-activity coupling

Safety and Hazards

Zukünftige Richtungen

Over the last decades, CCK expression has also been encountered in tumors (neuroendocrine tumors, cerebral astrocytomas, gliomas, acoustic neuromas, and specific pediatric tumors) . Recently, a metastatic islet cell tumor was found to cause a specific CCKoma syndrome, suggesting that circulating CCK may be a useful tumor marker .

Biochemische Analyse

Biochemical Properties

Cholecystokinin 21 interacts with various enzymes, proteins, and other biomolecules. It is a ligand for the CCK 1 and CCK 2 receptors . It stimulates pancreatic enzyme secretion and growth, gallbladder contraction, and gut motility, satiety and inhibits acid secretion from the stomach .

Cellular Effects

Cholecystokinin 21 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also stimulates calcitonin, insulin, and glucagon secretion .

Molecular Mechanism

Cholecystokinin 21 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the CCK 1 and CCK 2 receptors, triggering a cascade of intracellular events .

Temporal Effects in Laboratory Settings

The effects of Cholecystokinin 21 change over time in laboratory settings . It has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cholecystokinin 21 vary with different dosages in animal models . It has been shown to have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

Cholecystokinin 21 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Cholecystokinin 21 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

Cholecystokinin 21 is localized in specific compartments or organelles within the cell . Its activity or function can be affected by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H169N33O30S/c1-11-51(8)76(129-82(146)58(28-35-162-10)116-87(151)68(46-135)127-92(156)75(50(6)7)128-81(145)55(22-16-31-109-97(104)105)114-73(138)42-111-78(142)65(43-132)125-90(154)69-24-18-33-130(69)94(158)52(9)113-77(141)54(101)20-12-14-29-99)93(157)117-56(21-13-15-30-100)79(143)122-63(39-72(103)137)86(150)119-60(36-48(2)3)83(147)115-57(26-27-71(102)136)80(144)124-66(44-133)88(152)120-61(37-49(4)5)84(148)123-64(40-74(139)140)95(159)131-34-19-25-70(131)91(155)126-67(45-134)89(153)121-62(38-53-41-108-47-112-53)85(149)118-59(96(160)161)23-17-32-110-98(106)107/h41,47-52,54-70,75-76,132-135H,11-40,42-46,99-101H2,1-10H3,(H2,102,136)(H2,103,137)(H,108,112)(H,111,142)(H,113,141)(H,114,138)(H,115,147)(H,116,151)(H,117,157)(H,118,149)(H,119,150)(H,120,152)(H,121,153)(H,122,143)(H,123,148)(H,124,144)(H,125,154)(H,126,155)(H,127,156)(H,128,145)(H,129,146)(H,139,140)(H,160,161)(H4,104,105,109)(H4,106,107,110)/t51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNFIRAZDRTPBT-KGCFEYSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H169N33O30S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2321.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-07-6 | |

| Record name | Cholecystokinin 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: Does Cholecystokinin-33 (1-21) (porcine) affect insulin secretion in mice?

A1: According to the research, Cholecystokinin-33 (1-21) (porcine), also known as CCK-21, did not demonstrate any effect on basal insulin secretion in mice, even at high doses. [] This is in contrast to other Cholecystokinin fragments like CCK-8 and CCK-39, which were shown to significantly stimulate basal insulin secretion in the same study. []

Q2: What structural features of Cholecystokinin are important for stimulating insulin secretion in mice?

A2: The research suggests that the C-terminal octapeptide of Cholecystokinin, corresponding to CCK-8 (CCK-26-33), is crucial for the potent stimulatory action on basal insulin secretion in mice. [] Fragments lacking this specific portion, such as CCK-21, CCK-4, and CCK-10-20, did not exhibit this effect. [] This highlights the importance of specific structural elements within the Cholecystokinin molecule for its interaction with receptors and downstream biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)

![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)